

Spectroscopic Data for 6-(Methylamino)pyrazine-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 6-(Methylamino)pyrazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **6-(methylamino)pyrazine-2-carboxylic acid**. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. It also includes generalized experimental protocols for obtaining such data.

Molecular and Mass Spectrometry Data

Basic molecular information for **6-(methylamino)pyrazine-2-carboxylic acid** is summarized below. The mass spectrometry data is predicted.[\[1\]](#)

Parameter	Value
Molecular Formula	C ₆ H ₇ N ₃ O ₂
Monoisotopic Mass	153.05383 Da
Predicted ESI-MS	m/z
[M+H] ⁺	154.06111
[M+Na] ⁺	176.04305
[M-H] ⁻	152.04655

Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **6-(methylamino)pyrazine-2-carboxylic acid**. These predictions are based on the known spectral characteristics of pyrazine derivatives and carboxylic acids.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.0	Broad Singlet	1H	-COOH
~8.4	Singlet	1H	Pyrazine H
~7.9	Singlet	1H	Pyrazine H
~7.0	Quartet	1H	-NH-
~2.8	Doublet	3H	-CH ₃

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Carboxylic Acid)
~158	Pyrazine C-NH
~145	Pyrazine C-COOH
~138	Pyrazine CH
~130	Pyrazine CH
~28	-CH ₃

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3350	Medium	N-H stretch
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium-Strong	C=C and C=N stretching (Pyrazine ring)
~1200	Medium-Strong	C-O stretch
~1150	Medium	C-N stretch

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **6-(methylamino)pyrazine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

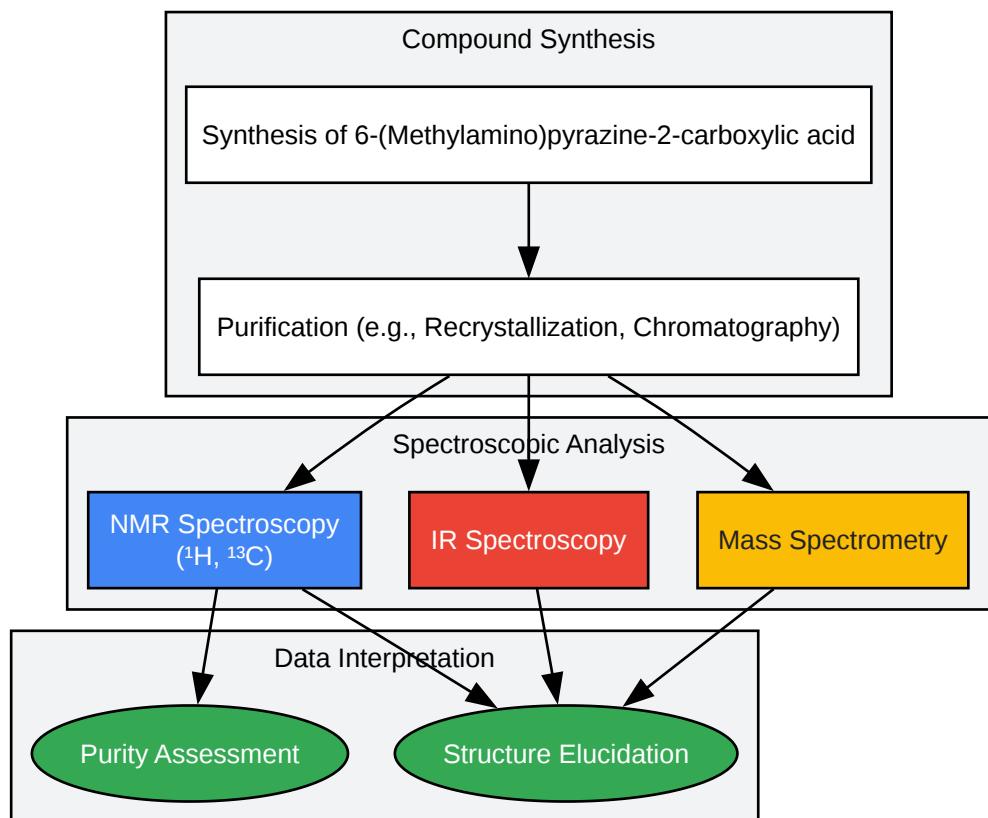
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected in the range of 4000-400 cm^{-1} .
- Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to make a dilute solution (e.g., 1 mg/mL).
 - Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or quadrupole mass analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$).
 - Set the mass range to be scanned (e.g., m/z 50-500).
- Data Processing: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. PubChemLite - 6-(methylamino)pyrazine-2-carboxylic acid (C₆H₇N₃O₂)
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- To cite this document: BenchChem. [Spectroscopic Data for 6-(Methylamino)pyrazine-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181394#spectroscopic-data-for-6-methylamino-pyrazine-2-carboxylic-acid-nmr-ir-ms>]

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